molecular formula C18H18N2O6S B6413389 4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261894-67-0

4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413389
CAS No.: 1261894-67-0
M. Wt: 390.4 g/mol
InChI Key: OUWLVQBRUCRINK-UHFFFAOYSA-N
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Description

4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a nitro group, a piperidine ring, and a sulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps:

    Sulfonylation: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base such as pyridine.

    Piperidine Introduction: The piperidine ring is attached through nucleophilic substitution reactions, where piperidine reacts with an appropriate leaving group on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation: The piperidine ring can be oxidized to form piperidinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-Amino-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of nitro and sulfonyl groups on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions facilitated by its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the piperidine and sulfonyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid: Lacks the nitro group, which reduces its potential for redox reactions.

    4-Nitro-2-[4-(morpholin-1-ylsulfonyl)phenyl]benzoic acid: Similar structure but with a morpholine ring instead of piperidine, which can alter its biological activity and chemical reactivity.

Uniqueness

4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological activities. The presence of the nitro group, piperidine ring, and sulfonyl group allows for multiple interactions with biological targets and a variety of chemical transformations.

Properties

IUPAC Name

4-nitro-2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c21-18(22)16-9-6-14(20(23)24)12-17(16)13-4-7-15(8-5-13)27(25,26)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWLVQBRUCRINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692398
Record name 5-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-67-0
Record name 5-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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